27-Hydroxycholesterol
Overview
Description
27-Hydroxycholesterol is an endogenous oxysterol, a metabolite of cholesterol produced by the enzyme cholesterol 27-hydroxylase (CYP27A1). It is known for its multiple biological functions, including activity as a selective estrogen receptor modulator and as an agonist of the liver X receptor . This compound has been implicated in various physiological and pathological processes, including cholesterol metabolism, immune response, and cancer progression .
Mechanism of Action
Target of Action
27-Hydroxycholesterol (27-HC) is an endogenous oxysterol with multiple biological functions. It acts as a selective estrogen receptor modulator (SERM), exhibiting mixed, tissue-specific agonist-antagonist activity on the estrogen receptor (ER) and as an agonist of the liver X receptor (LXR) . Its elevation from normal levels is closely associated with breast cancer .
Mode of Action
27-HC is a metabolite of cholesterol produced by the enzyme CYP27A1 . It has been shown to induce breast cancer progression via estrogen receptor alpha (ERα) and liver X receptor (LXR) and by modulating immune cells . It also induces aberrant DNA methylation changes on the promoters of a subset of genes through modulation of ERα and DNMT3B complexes .
Biochemical Pathways
27-HC activates the GSK-3β/β-catenin signaling pathway, resulting in intestinal fibrosis by inducing oxidative stress . It also regulates cholesterol homeostasis and contributes to cholesterol efflux through liver X receptor (LXR) and inhibition of de novo cholesterol synthesis through the insulin-induced proteins (INSIGs) .
Pharmacokinetics
The absorption of 27-HC by the small intestine is moderate due to its physicochemical properties, but still relevant and rapid, showing a peak 1 hour after supplementation and being almost completed 24 hours after treatment . 27-HC is a high hepatic extraction drug, possibly with an extrahepatic component contributing to the total clearance .
Result of Action
Because of its estrogenic action, 27-HC stimulates the growth of ER-positive breast cancer cells, and has been implicated in limiting the effectiveness of aromatase inhibitors in the treatment of breast cancer . It also induces aberrant DNA methylation changes on the promoters of a subset of genes, which may dictate drug responses and breast cancer development .
Action Environment
The local concentration of oxygen and metabolites in the microenvironment of breast cancer are known to influence the development of breast cancer . 27-HC, an abundant cholesterol metabolite that is elevated with hypercholesterolemia and found in atherosclerotic lesions, is a competitive antagonist of estrogen receptor action in the vasculature .
Biochemical Analysis
Biochemical Properties
27-Hydroxycholesterol is produced by the enzyme cytochrome P450 27A1 (CYP27A1) from cholesterol. It interacts with several biomolecules, including estrogen receptors (ERα and ERβ) and liver X receptors (LXRα and LXRβ). As a selective estrogen receptor modulator, this compound can act as both an agonist and antagonist depending on the tissue context . It also influences cholesterol homeostasis by activating liver X receptors, which regulate the expression of genes involved in cholesterol metabolism .
Cellular Effects
This compound affects various cell types and cellular processes. In breast cancer cells, it promotes cell proliferation by binding to estrogen receptors, particularly ERα . In prostate cancer cells, it stimulates cell proliferation and increases androgen receptor activity . Additionally, this compound has been shown to alter synaptic structure and function in neuronal cells, leading to cell death and reduced neurite outgrowth . It also induces oxidative stress and inflammation in retinal pigment epithelial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates liver X receptors, leading to the regulation of cholesterol metabolism genes . It also acts as a competitive antagonist of estrogen receptor action in the vasculature, inhibiting estrogen-dependent production of nitric oxide . Furthermore, this compound can alter DNA methylation patterns in breast cancer cells, affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound levels are associated with circadian rhythms, with lower levels correlating with stronger 24-hour activity rhythms . Additionally, this compound can influence the processing of amyloid precursor protein in neuroblastoma cells, with differential effects observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to impair neuronal glucose uptake and reduce spatial memory in mice . In APP/PS1 transgenic mice, this compound treatment exacerbates cognitive deficits and intestinal barrier dysfunction . Additionally, dose-dependent effects on synaptic structure and function have been observed in neuronal cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from cholesterol by the enzyme CYP27A1 and can be further metabolized into bile acids . It also activates the Rap1-PI3K/AKT signaling pathway, which is involved in cell proliferation and survival . Elevated levels of this compound are associated with hypercholesterolemia and can influence cholesterol homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is transported from the circulation into the brain . In the liver, it is converted into bile acids and excreted . Macrophages have a high capacity to convert cholesterol to this compound, which is then transported in the blood to the liver .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can function as a ligand for nuclear receptors, such as liver X receptors and farnesoid X-activated receptors, which are located in the nucleus . Additionally, this compound can regulate cholesterol efflux from the vascular endothelium . Its localization within specific cellular compartments can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 27-Hydroxycholesterol can be synthesized through enzymatic conversion of cholesterol. The enzyme cholesterol 27-hydroxylase (CYP27A1) catalyzes the hydroxylation of cholesterol at the 27th carbon position . This enzymatic reaction typically occurs in the mitochondria of cells.
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods to overexpress the enzyme CYP27A1 in microbial or mammalian cell cultures. The cells are then incubated with cholesterol, leading to the production of this compound, which is subsequently extracted and purified using chromatographic techniques .
Types of Reactions:
Reduction: It can be reduced to form cholestane-3β,27-diol.
Substitution: The hydroxyl group at the 27th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like tosyl chloride can be used for substitution reactions.
Major Products:
27-Hydroxycholestenoic acid: Formed through oxidation.
Cholestane-3β,27-diol: Formed through reduction.
Scientific Research Applications
27-Hydroxycholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.
Industry: It is used in the production of bile acids and other steroidal drugs.
Comparison with Similar Compounds
24S-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
25-Hydroxycholesterol: Known for its role in immune response and cholesterol homeostasis.
7α,25-Dihydroxycholesterol: Acts as a ligand for Epstein-Barr virus-induced gene 2 and directs B cell migration.
Uniqueness: 27-Hydroxycholesterol is unique due to its dual role as a selective estrogen receptor modulator and liver X receptor agonist. This dual functionality allows it to influence both cholesterol metabolism and estrogen receptor signaling, making it a compound of significant interest in both metabolic and cancer research .
Biological Activity
27-Hydroxycholesterol (27HC) is a cholesterol metabolite that has garnered significant attention due to its diverse biological activities, particularly in the context of cardiovascular health, cancer biology, and metabolic disorders. This article explores the multifaceted roles of 27HC, supported by recent research findings, case studies, and data tables.
Overview of this compound
27HC is produced from cholesterol through the action of the enzyme CYP27A1 and serves as a precursor for bile acids. It is classified as an endogenous selective estrogen receptor modulator (SERM), influencing various physiological processes by interacting with estrogen receptors (ERs) .
Estrogen Receptor Modulation:
27HC binds to both ERα and ERβ, exhibiting partial agonist activity. This interaction can lead to altered gene expression profiles in target tissues, particularly in breast cancer cells, where it promotes cell proliferation and survival . Notably, 27HC's ability to antagonize estrogen's protective effects in cardiovascular tissues has been documented, indicating its complex role in vascular biology .
Inflammatory Response:
Research indicates that 27HC promotes inflammation through ERα-dependent pathways. In macrophages, it enhances the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to atherogenesis . Additionally, high levels of 27HC have been linked to increased adiposity and metabolic dysregulation in models of obesity .
Impact on Disease Processes
Cardiovascular Disease:
Elevated levels of 27HC are associated with increased atherosclerosis risk. Studies show that it enhances leukocyte-endothelial adhesion and stimulates pro-inflammatory gene expression in vascular cells . The modulation of nitric oxide synthase (NOS) pathways by 27HC further complicates its role in cardiovascular health .
Cancer Metastasis:
In the context of cancer, particularly breast cancer, 27HC has been shown to facilitate tumor growth and metastasis. It promotes the metastatic potential of lung adenocarcinoma (LAC) cells by activating signaling pathways such as NFκB and AKT . The presence of 27HC in breast tumors correlates with poor prognosis and higher tumor grades .
Table 1: Summary of Key Research Findings on this compound
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRJWMENCALJY-YSQMORBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864941 | |
Record name | (25R)-26-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 27-Hydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20380-11-4 | |
Record name | (25R)-26-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20380-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 27-Hydroxycholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020380114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (25R)-26-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2NA6P5SQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 27-Hydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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